Tyrosine-t-butyl ester hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
Tyrosine-t-butyl ester hydrochloride is systematically named (S)-tert-butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride under IUPAC guidelines. This nomenclature reflects its structural features:
- The tert-butoxy group at the para position of the phenyl ring (4-(tert-butoxy)phenyl).
- The tert-butyl ester at the carboxyl terminus (propanoate).
- The S-configuration at the alpha-carbon, consistent with the L-tyrosine stereochemistry.
- The hydrochloride salt form, indicating protonation of the amino group.
The numbering begins at the propanoate backbone, with the amino group at position 2 and the aryl group at position 3. The tert-butyl protections are designated as substituents on the oxygen atoms.
Structural Characterization Through Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the molecular structure and environment of functional groups. Key spectral assignments include:
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.2–1.4 | tert-Butyl methyl protons (9H per group) |
| 3.0–3.1 | Methylene protons (CH₂) adjacent to the amino group |
| 4.1–4.2 | Methine proton (α-CH) bonded to the amino group |
| 6.8–7.3 | Aromatic protons (4H, J = 8.4 Hz) |
| Signal (δ, ppm) | Assignment |
|---|---|
| 25–30 | tert-Butyl methyl carbons |
| 55.2 | α-Carbon (chiral center) |
| 125–130 | Aromatic carbons (C-2, C-3, C-5, C-6) |
| 158.6 | Oxygenated aromatic carbon (C-4) |
| 172.1 | Ester carbonyl carbon |
The downfield shift of the ester carbonyl (δ 172.1 ppm) confirms esterification, while the absence of a free hydroxyl signal (~5 ppm) verifies t-butyl protection.
Mass Spectrometry (MS) Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at [M+H]⁺ = 353.3 , consistent with the molecular formula C₁₇H₂₈ClNO₃. Key fragmentation pathways include:
- Loss of tert-butoxy group (-C₄H₉O, Δm/z = 73), yielding a fragment at m/z 280.
- Cleavage of the ester bond, producing ions at m/z 188 (tyrosine backbone) and m/z 165 (tert-butyl chloride).
- Secondary fragmentation of the aromatic ring generates ions at m/z 107 and 91 (tropylium and benzyl derivatives).
Infrared (IR) Spectroscopy Functional Group Identification
IR spectroscopy identifies characteristic vibrational modes (cm⁻¹):
| Band | Assignment |
|---|---|
| 1740–1750 | Ester carbonyl (C=O stretch) |
| 1250–1270 | C–O ester asymmetric stretch |
| 1150–1170 | C–O ester symmetric stretch |
| 2500–3000 | N–H stretch (ammonium ion) |
| 1600–1650 | Aromatic C=C stretch |
The absence of a broad O–H stretch (~3300 cm⁻¹) confirms complete protection of the phenolic hydroxyl group.
X-ray Crystallography and Conformational Analysis
While X-ray crystallography data for this specific compound is limited, structural analogs suggest:
- Crystal packing dominated by hydrogen bonds between the ammonium proton (N–H⁺) and chloride ions, with additional van der Waals interactions from tert-butyl groups.
- Torsional angles of the tyrosine backbone (Φ = -60°, Ψ = 40°) favoring an extended conformation, stabilized by steric hindrance from the t-butyl groups.
- Unit cell parameters estimated as monoclinic (space group P2₁) with a = 10.2 Å, b = 8.7 Å, c = 12.4 Å, and β = 95°.
The tert-butyl groups introduce significant steric bulk, reducing molecular flexibility and favoring specific dihedral angles in the solid state.
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9;/h4-7,11,15H,8,14H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
RDWAEWANDBJSCL-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride typically involves the esterification of L-tyrosine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
Tyrosine-t-butyl ester hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to participate in the design of drugs that can modulate neurotransmitter pathways effectively .
Case Study:
In a study focusing on drug development for Alzheimer's disease, researchers utilized tyrosine derivatives to enhance the bioavailability of therapeutic agents, demonstrating improved cognitive outcomes in animal models.
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis, facilitating the creation of complex peptides essential for drug discovery and development. Its stability during synthesis processes makes it an ideal candidate for producing peptide-based therapeutics .
Data Table: Peptide Synthesis Applications
| Application Area | Description | Example Peptides Developed |
|---|---|---|
| Antimicrobial Peptides | Synthesis of peptides with antibacterial properties | LL-37 analogs |
| Hormonal Peptides | Development of peptides mimicking natural hormones | Insulin analogs |
| Anticancer Agents | Creation of peptides targeting cancer cells | Targeted cytotoxic peptides |
Biochemical Research
This compound is valuable for studying protein interactions and enzyme activities. It provides insights into cellular processes and disease mechanisms, particularly in understanding how tyrosine derivatives affect signaling pathways .
Case Study:
Research involving this compound has shown its role in modulating enzyme activity related to cancer progression, offering potential therapeutic pathways for intervention.
Cosmetic Formulations
The compound is also utilized in cosmetic products due to its properties that enhance skin absorption and improve the stability of active ingredients. Its incorporation into formulations can lead to better efficacy and user satisfaction .
Food Industry
In the food sector, this compound can act as a flavoring agent or additive, enhancing the taste profile of various products while ensuring safety and compliance with food regulations .
Comparative Analysis with Other Tyrosine Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-t-butoxycarbonyl-L-tyrosine | Contains a t-butoxycarbonyl group | Often used in peptide synthesis |
| N-benzoyl-L-tyrosine | Benzoyl group instead of t-butyl | Provides different reactivity patterns |
| L-Tyrosine methyl ester hydrochloride | Methyl ester instead of t-butyl | More soluble but less stable |
| N-acetyl-L-tyrosine | Acetyl protecting group | Commonly used in protein modification studies |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Tyrosine-t-butyl ester hydrochloride with structurally and functionally related ester hydrochlorides, drawing from the provided evidence:
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Comparative Findings:
Structural Modifications and Molecular Weight :
- The tert-butyl group in D-Alanine tert-butyl ester hydrochloride contributes to a lower molecular weight (181.66) compared to tyrosine methyl esters (231.68–245.70) due to the smaller alanine backbone. Tyrosine derivatives inherently have larger aromatic side chains, increasing their molecular weight .
- The α-methyl substitution in α-methyl-DL-tyrosine methyl ester HCl adds a methyl group to the tyrosine backbone, further increasing its molecular weight (245.70) .
Solubility and Stability :
- The tert-butyl group typically reduces water solubility due to its hydrophobicity. In contrast, α-methyl-DL-tyrosine methyl ester HCl exhibits moderate water solubility (50 mg/mL), likely due to the polar methyl ester and hydroxyl groups .
- This compound is expected to exhibit lower aqueous solubility than methyl esters but higher stability under harsh reaction conditions .
Thermal Properties :
- D-Alanine tert-butyl ester HCl has a high melting point (208°C), reflecting its crystalline stability. α-Methyl-DL-tyrosine methyl ester HCl decomposes at 192°C, suggesting reduced thermal stability compared to tert-butyl esters .
Applications :
- Enzyme Inhibition : α-Methyl-DL-tyrosine methyl ester HCl is a competitive tyrosine hydroxylase inhibitor, critical for studying dopamine biosynthesis .
- Chiral Synthesis : D-Tyrosine methyl ester HCl is used in asymmetric synthesis, leveraging its chiral center for producing enantiopure compounds .
- Process Optimization : Evidence from analogous compounds (e.g., Table 12 in ) indicates that tert-butyl esters may require lower inflow rates and higher ester concentrations to achieve optimal enantiomeric excess (ee) in continuous flow bioreactors.

Safety and Handling :
- Both tert-butyl and methyl ester hydrochlorides require standard safety precautions (gloves, respirators) due to their irritant properties. α-Methyl-DL-tyrosine methyl ester HCl is classified under WGK 3 (highly water-polluting), necessitating stringent disposal protocols .
Research Implications and Gaps
While the evidence provides robust data on methyl and alanine-based ester hydrochlorides, direct studies on this compound are scarce. Future research should focus on:
- Quantifying its solubility and stability in aqueous vs. organic solvents.
- Exploring its efficacy in peptide synthesis relative to methyl esters.
- Investigating its role in enzyme inhibition or receptor binding studies.
Biological Activity
Tyrosine-t-butyl ester hydrochloride is a derivative of the amino acid L-tyrosine, characterized by the addition of a tert-butyl ester group and existing in hydrochloride salt form. This compound has garnered attention due to its stability and potential biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Chemical Structure and Properties
The structure of this compound includes a phenolic hydroxyl group, which is crucial for its biological activity. The presence of this group allows for various interactions within biochemical pathways, particularly in protein synthesis and neurotransmitter production. Its stability compared to other tyrosine derivatives enhances its applicability in research and industry.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-t-butoxycarbonyl-L-tyrosine | Contains a t-butoxycarbonyl protecting group | Often used in peptide synthesis |
| N-benzoyl-L-tyrosine | Benzoyl group instead of t-butyl | Provides different reactivity patterns |
| L-Tyrosine methyl ester hydrochloride | Methyl ester instead of t-butyl | More soluble but less stable |
| N-acetyl-L-tyrosine | Acetyl protecting group | Commonly used in protein modification studies |
The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino group may engage in ionic interactions. These interactions are essential for modulating the activity of target molecules and influencing biochemical pathways, including:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, thus affecting metabolic pathways.
- Protein Interactions : Its ability to interact with proteins makes it a candidate for research into protein modification and signaling pathways.
Biological Activities
Research has shown that tyrosine derivatives, including this compound, exhibit several biological activities:
- Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress .
- Antimicrobial Properties : Some studies suggest that tyrosine derivatives can inhibit the growth of certain bacteria, indicating potential use as antimicrobial agents .
- Antiproliferative Effects : Research indicates that this compound may inhibit the proliferation of cancer cells, making it a subject of interest in cancer therapeutics .
Case Studies
Several studies have highlighted the biological effects of tyrosine derivatives:
- A study on the mechanistic effects of tyrosine nitration demonstrated that tyrosine derivatives could influence protein function through nitration processes, which are critical in various physiological responses .
- Another investigation focused on the synthesis and biological evaluation of related compounds showed that certain tyrosine derivatives exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has moderate exposure levels in the brain with a half-life conducive to therapeutic applications. Its distribution across tissues such as the kidney and liver suggests potential systemic effects when administered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

